molecular formula C21H25N3O3S B2793253 N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954025-12-8

N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2793253
CAS No.: 954025-12-8
M. Wt: 399.51
InChI Key: HVSOUYUGOQFEEM-UHFFFAOYSA-N
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Description

N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework. The compound features a methylthio (S-CH₃) substituent on the aromatic ring at the N1 position and a 2-phenylmorpholinoethyl group at the N2 position.

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-28-19-10-6-5-9-17(19)23-21(26)20(25)22-11-12-24-13-14-27-18(15-24)16-7-3-2-4-8-16/h2-10,18H,11-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSOUYUGOQFEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves several organic synthesis techniques, including substitution, condensation, and coupling reactions. The preparation begins with the formation of the phenylmorpholinoethyl moiety via the reaction of 2-phenylmorpholine with an appropriate alkylating agent. Simultaneously, the 2-(methylthio)phenyl oxalamide component is synthesized through the reaction of 2-(methylthio)aniline with oxalyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors to ensure consistent quality and yield. This method allows precise control over reaction conditions such as temperature, pressure, and reagent concentration, resulting in high-purity final products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide undergoes various chemical reactions, including:

  • Oxidation: The methylthio group can be oxidized to form sulfoxide or sulfone derivatives.

  • Reduction: The oxalamide bond can be reduced under specific conditions to yield amine derivatives.

  • Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Electrophilic reagents, including nitronium ions or halogens, under acidic or basic conditions.

Major Products Formed

  • Oxidation: Formation of sulfoxide or sulfone derivatives.

  • Reduction: Amines and other reduced forms.

  • Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has multiple applications in scientific research:

  • Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

  • Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

  • Industry: Utilized in the development of advanced materials such as polymers and nanomaterials with specific functional properties.

Mechanism of Action

The mechanism of action of N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to bind to these targets, modulating their activity and triggering biochemical pathways. The precise molecular interactions and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse biological and industrial applications. Below is a detailed comparison of N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide with key analogs:

Structural Features and Substituent Effects

Compound Name N1 Substituent N2 Substituent Key Functional Groups Reference
Target Compound 2-(methylthio)phenyl 2-(2-phenylmorpholino)ethyl Methylthio, morpholino, phenyl
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Methoxy, pyridine
N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) 4-chloro-3-(trifluoromethyl)phenyl 2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl CF₃, Cl, F, pyridine
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (No. 1769) 2-methoxy-4-methylbenzyl 2-(5-methylpyridin-2-yl)ethyl Methoxy, methylpyridine

Key Observations:

  • Electron-Withdrawing vs.
  • Morpholino vs. Pyridine Moieties: The 2-phenylmorpholino group in the target compound may enhance lipophilicity compared to pyridine-containing analogs like S336, influencing blood-brain barrier penetration or receptor affinity .

Biological Activity

N1-(2-(methylthio)phenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a compound that has attracted attention in various fields of biological research due to its complex structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxalamide backbone with two distinct substituents:

  • N1 Substituent : 2-(methylthio)phenyl group
  • N2 Substituent : 2-(2-phenylmorpholino)ethyl group

This unique structure contributes to its diverse biological activities. The oxalamide group is known for its ability to form hydrogen bonds, which may facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The phenylmorpholino moiety can modulate enzyme activity, while the oxalamide group enhances binding affinity through hydrogen bonding. This dual mechanism allows the compound to influence various cellular pathways, potentially leading to therapeutic effects.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to downregulate pro-inflammatory cytokines, suggesting potential utility in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the efficacy of this compound against breast cancer cells.
    • Method : MCF-7 cell line was treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.
    • : The compound effectively inhibits breast cancer cell growth through apoptosis induction.
  • Study on Anti-inflammatory Properties :
    • Objective : To assess the anti-inflammatory effects in a murine model of acute inflammation.
    • Method : Mice were administered the compound prior to inducing inflammation.
    • Results : Marked reduction in edema and inflammatory markers was noted compared to control groups.
    • : this compound shows potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N1-Phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamideStructureAnticancer, Anti-inflammatory
N1-Ethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamideStructureModerate anticancer activity

The comparative analysis reveals that while similar compounds exhibit biological activities, the specific substitution patterns in this compound enhance its efficacy.

Q & A

Q. Basic (Characterization)

  • NMR Spectroscopy : 1H/13C NMR confirms substituent connectivity and detects impurities (>95% purity threshold) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Quantifies purity and identifies side products using reverse-phase C18 columns (acetonitrile/water gradient) .

How can reaction conditions be optimized to improve yield and scalability?

Q. Advanced (Process Chemistry)

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while THF reduces side reactions .
  • Catalyst Use : Tertiary amines (e.g., DIPEA) improve oxalamide bond formation .
  • Temperature Control : Lower temperatures (−10°C to 25°C) stabilize reactive intermediates during amine activation .
    Example Optimization Table :
ParameterOptimal RangeImpact on Yield
SolventDMF+25% vs. THF
Catalyst (DIPEA)2.5 equivPrevents hydrolysis
Reaction Time12–16 hrsMaximizes conversion

How can contradictory bioactivity data across studies be resolved?

Advanced (Data Analysis)
Contradictions may arise from:

  • Purity Variability : Impurities >5% skew bioassay results (validate via HPLC) .
  • Assay Conditions : pH-dependent solubility (e.g., use DMSO stock solutions <0.1% v/v) .
  • Structural Analogues : Compare activity with derivatives (e.g., morpholino vs. piperidine substitutions) to identify critical pharmacophores .
    Method : Replicate assays under standardized conditions (e.g., CellTiter-Glo® for cytotoxicity) and cross-validate with orthogonal techniques (e.g., SPR for binding affinity).

What strategies are used to establish structure-activity relationships (SAR) for this compound?

Q. Advanced (Medicinal Chemistry)

  • Substituent Modification :
    • Replace methylthio with methoxy or halogens to assess electronic effects on target binding .
    • Vary morpholino ring substituents (e.g., phenyl vs. cyclohexyl) to probe steric interactions .
  • Biological Testing :
    • Screen analogues against kinase panels or bacterial strains to map activity trends .

How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Q. Advanced (Chemical Stability)

  • pH Stability :
    • Stable in neutral buffers (pH 6–8); degrades in acidic (pH <4) or basic (pH >10) conditions via amide hydrolysis .
  • Thermal Stability :
    • Store at −20°C in inert atmospheres to prevent oxidation of methylthio groups .
      Recommendation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life.

What mechanistic approaches are used to study its interaction with biological targets?

Q. Advanced (Mechanistic Studies)

  • Molecular Docking : Predict binding modes with proteins (e.g., kinases) using AutoDock Vina .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
  • Kinetic Assays : Measure IC50 values in enzyme inhibition assays (e.g., fluorogenic substrates for proteases) .

How can potential off-target interactions be minimized during pharmacological studies?

Q. Advanced (Selectivity Profiling)

  • Proteome-Wide Screening : Use affinity chromatography or Chemoproteomics to identify off-targets .
  • Counter-Screening : Test against structurally similar receptors (e.g., GPCRs vs. ion channels) .

What computational tools are employed to predict its ADMET properties?

Q. Advanced (Computational Chemistry)

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), CYP450 inhibition, and bioavailability .
  • Metabolite Prediction : GLORYx or Meteor Nexus for identifying oxidative metabolites (e.g., sulfoxide formation) .

How do structural analogues compare in terms of efficacy and toxicity?

Advanced (Comparative Analysis)
Example Table :

AnalogueEfficacy (IC50, nM)Toxicity (HEK293 LC50, μM)
Parent Compound120>100
N1-(2-Cl-phenyl) derivative8575
Morpholino → Piperidine variant210>100
Insight : Chloro-substituted analogues show enhanced potency but higher cytotoxicity, guiding lead optimization .

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